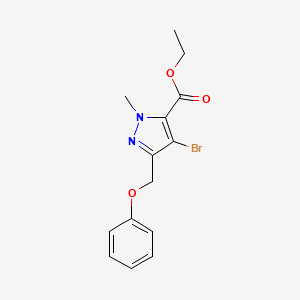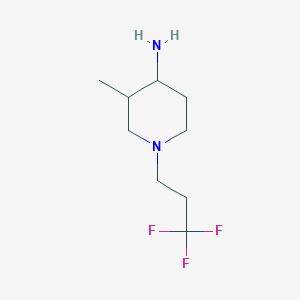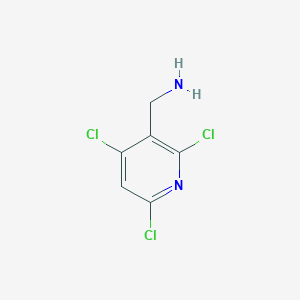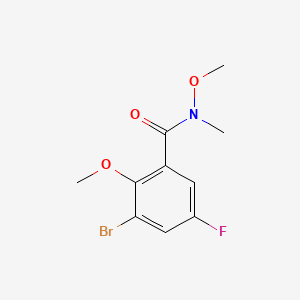
2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of amino ketones This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Isopropyl(methyl)amino Group: This step involves the alkylation of the pyrrolidine ring with isopropyl(methyl)amine under controlled conditions.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.
Formation of the Ketone Functional Group: The final step involves the oxidation of the corresponding alcohol to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino and ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The pyrrolidine ring may also play a role in stabilizing the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-((S)-3-(ethyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
- 2-Amino-1-((S)-3-(isopropyl(ethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
Uniqueness
2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C13H27N3O |
|---|---|
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
2-amino-3-methyl-1-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16-7-6-11(8-16)15(5)10(3)4/h9-12H,6-8,14H2,1-5H3 |
Clave InChI |
YPXCUZPYUJMYDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)




![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)


![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)
![3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea](/img/structure/B14773535.png)
![tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14773542.png)



